1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine
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Overview
Description
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenoxyethanesulfonyl group and a methyl-oxazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxazole to the piperazine ring: This step often involves nucleophilic substitution reactions where the oxazole derivative is reacted with a piperazine derivative.
Introduction of the phenoxyethanesulfonyl group: This can be done through sulfonylation reactions using reagents like phenoxyethanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the oxazole ring can lead to the formation of oxazole N-oxides.
- Reduction of the sulfonyl group can yield the corresponding sulfide.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazole and piperazine rings may facilitate binding to these targets, while the phenoxyethanesulfonyl group could enhance the compound’s solubility and stability.
Comparison with Similar Compounds
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(2-phenoxyethanesulfonyl)piperazine: shares structural similarities with other oxazole and piperazine derivatives, such as:
Uniqueness:
- The combination of the oxazole, piperazine, and phenoxyethanesulfonyl groups in a single molecule is unique and may confer distinct biological activities and chemical properties not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-4-[[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-15-16(13-18-24-15)14-19-7-9-20(10-8-19)25(21,22)12-11-23-17-5-3-2-4-6-17/h2-6,13H,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWZBLJTGUHOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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